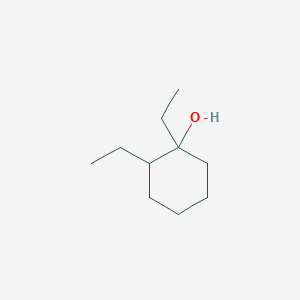

1,2-Diethylcyclohexanol

Descripción general

Métodos De Preparación

El bimatoprost se sintetiza mediante un proceso de varios pasos que implica la reacción de varios compuestos orgánicos. Los métodos de producción industrial implican condiciones de reacción estrictas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

El bimatoprost sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El bimatoprost tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de los análogos de las prostaglandinas y sus vías sintéticas.

Biología: Se utiliza para estudiar los efectos de los análogos de las prostaglandinas en los procesos celulares y las vías de señalización.

Mecanismo De Acción

El bimatoprost ejerce sus efectos imitando la acción de las prostaglandinas, que son compuestos naturales del cuerpo. Se une a los receptores de prostaglandinas en el ojo, aumentando el flujo de salida del humor acuoso y, por lo tanto, reduciendo la presión intraocular . Los objetivos moleculares involucrados incluyen el receptor de prostaglandina F y varias vías de señalización que regulan la dinámica de fluidos en el ojo .

Comparación Con Compuestos Similares

El bimatoprost a menudo se compara con otros análogos de prostaglandinas, como el latanoprost y el travoprost. Si bien todos estos compuestos se utilizan para tratar la presión intraocular elevada, el bimatoprost es único en su doble aplicación para fines médicos y cosméticos . Los compuestos similares incluyen:

Latanoprost: Otro análogo de prostaglandina que se utiliza para reducir la presión intraocular.

Travoprost: Similar al latanoprost, se utiliza para las mismas indicaciones médicas.

El bimatoprost destaca por su aplicación cosmética adicional para mejorar el crecimiento de las pestañas, lo que lo convierte en un compuesto versátil en los campos médico y cosmético .

Actividad Biológica

1,2-Diethylcyclohexanol is an organic compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and recent research findings.

This compound is characterized by the presence of two ethyl groups attached to the cyclohexanol structure. Its molecular formula is , and it has a molecular weight of approximately 184.32 g/mol. The compound appears as a colorless liquid with a distinct odor, making it suitable for applications in fragrances and flavors.

Target Interactions

This compound interacts with biological systems primarily through its hydroxyl group, which can participate in hydrogen bonding and hydrophobic interactions. This behavior influences its reactivity in various biochemical pathways.

Mode of Action

The compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Solvent Properties : As a solvent, it facilitates various chemical reactions that may lead to the formation of biologically active metabolites .

- Enzyme Interaction : The compound serves as a model substrate in enzyme-catalyzed reactions, allowing for the study of enzymatic mechanisms and kinetics.

Antimicrobial Properties

This compound has been tested for its effectiveness against various microorganisms. For instance:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent in personal care products .

- Fungal Activity : It also demonstrates antifungal properties against common pathogens like Candida albicans, suggesting applications in pharmaceuticals and cosmetics.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : Disk diffusion method was employed to assess inhibition zones against selected bacterial strains.

- Results : The compound showed significant inhibition with a minimum inhibitory concentration (MIC) of 0.5% against E. coli.

- Enzyme-Catalyzed Reactions :

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is insightful:

| Compound | Description | Unique Features |

|---|---|---|

| 1-Ethylcyclohexanol | A simpler analog with one ethyl group | Lacks the additional ethyl substituent |

| 1,2-Dimethylcyclohexanol | Contains two methyl groups | Different steric effects due to methyl groups |

| Cyclohexanol | Basic structure without substitutions | Serves as a reference for reactivity studies |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption when applied topically or ingested. Its lipophilic nature allows for easy penetration through biological membranes, while its hydroxyl group facilitates metabolic transformations.

Propiedades

IUPAC Name |

1,2-diethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-9-7-5-6-8-10(9,11)4-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIIUUMMWHNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865038 | |

| Record name | 1,2-Diethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-73-3 | |

| Record name | 1,2-Diethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC163514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIETHYL-1-CYCLOHEXANOL (CIS AND TRANS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.